molecular formula C10H10BrF2NO2 B14051641 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one

Katalognummer: B14051641
Molekulargewicht: 294.09 g/mol
InChI-Schlüssel: NNOUFJNBPNXIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H11BrF2NO2 It is a brominated derivative of a phenylpropanone structure, featuring an amino group and a difluoromethoxy substituent on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve polar solvents and mild heating.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropanones with various functional groups.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and selectivity towards different targets are essential to understand its mode of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10BrF2NO2

Molekulargewicht

294.09 g/mol

IUPAC-Name

1-[2-amino-4-(difluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)7-3-2-6(4-8(7)14)16-10(12)13/h2-5,10H,14H2,1H3

InChI-Schlüssel

NNOUFJNBPNXIJY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=C(C=C1)OC(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.